(3-Ethoxy-4-methoxyphenyl)boronic acid
Overview
Description
“(3-Ethoxy-4-methoxyphenyl)boronic acid” is a boronic acid compound with the molecular formula C9H13BO4 . It is used as a reactant in Suzuki cross-coupling reactions and in the synthesis of biologically active molecules .
Synthesis Analysis
Boronic acids, including “(3-Ethoxy-4-methoxyphenyl)boronic acid”, are commonly used as building blocks and synthetic intermediates . The synthesis of boronic acid derivatives involves aromatic diamine, HCl, 2-ethoxyethanol at 100 °C for 2 hours, followed by the addition of 4-carboxyphenylboronic acid or 3-carboxyphenylboronic acid, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMT-MM), and 2-ethoxyethanol at room temperature for 18 hours .Molecular Structure Analysis
The molecular structure of “(3-Ethoxy-4-methoxyphenyl)boronic acid” is determined by its molecular formula, C9H13BO4 . The exact mass of the molecule is 196.090683 Da .Chemical Reactions Analysis
Boronic acids, including “(3-Ethoxy-4-methoxyphenyl)boronic acid”, are involved in various chemical reactions. For instance, they participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
“(3-Ethoxy-4-methoxyphenyl)boronic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 347.9±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 50.6±0.4 cm3, a polar surface area of 59 Å2, and a molar volume of 168.3±5.0 cm3 .Scientific Research Applications
Photophysical Properties
(3-Ethoxy-4-methoxyphenyl)boronic acid, referred to as 3MPBA, has been studied for its photophysical properties. Research shows that 3MPBA exhibits interesting behavior in absorption and fluorescence spectra when exposed to various solvents, indicating its potential in photophysical studies. This research is significant in understanding the solvatochromic shift and quantum yield of 3MPBA in different solvents, which is crucial for its application in optical materials and sensors (Muddapur et al., 2016).
Formation of Tetraarylpentaborates
Studies have explored the reaction of (3-Ethoxy-4-methoxyphenyl)boronic acid in the formation of tetraarylpentaborates, which are complexes with potential applications in organic synthesis and catalysis. These complexes exhibit interesting structural properties and have been analyzed for their chemical behavior (Nishihara et al., 2002).
Fluorescence Quenching Studies
The derivative of (3-Ethoxy-4-methoxyphenyl)boronic acid, 4FMPBA, has been investigated in fluorescence quenching studies. This research is critical for understanding the interactions of boronic acid derivatives in different environments, which can be applied in the design of fluorescence-based sensors and diagnostic tools (Geethanjali et al., 2015).
Protective Group in Organic Synthesis
A novel boronic acid protecting group, MPMP-diol, was developed using (3-Ethoxy-4-methoxyphenyl)boronic acid. This research is significant for organic synthesis, offering a method for protecting boronic acids during complex synthetic procedures (Yan et al., 2005).
DNA Binding Studies
Research has also been conducted on the interaction of 4-methoxyphenyl boronic acid derivatives with DNA. This is crucial for understanding the molecular mechanisms of certain retinoids and their potential therapeutic applications (Milanese et al., 2011).
Diol Recognition
Studies on 3-methoxycarbonyl-5-nitrophenyl boronic acid, a derivative of (3-Ethoxy-4-methoxyphenyl)boronic acid, have shown high affinity for diol recognition. This is important for applications in carbohydrate recognition and sensor development (Mulla et al., 2004).
Vibrational Studies
Vibrational studies of 3MPBA using FT-IR and FT-Raman spectroscopy have been conducted to understand its molecular structure and potential applications in molecular spectroscopy (Patil et al., 2018).
Reduction of Fructose in Food Matrices
Boronic acids, including derivatives of (3-Ethoxy-4-methoxyphenyl)boronic acid, have been explored for their potential in reducing fructose in food matrices. This research is significant for food science and health, offering insights into the selective reduction of sugars (Pietsch & Richter, 2016).
Solvent Interaction Studies
The interaction of biologically active boronic acid derivatives with alcohols and non-alcohols has been studied, providing valuable insights for the development of biologically active compounds (Geethanjali et al., 2016).
Future Directions
Boronic acids, including “(3-Ethoxy-4-methoxyphenyl)boronic acid”, have been gaining interest in medicinal chemistry due to their potential in various biological applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The future of boronic acids in medicinal chemistry looks promising, and further studies are expected to yield new promising drugs .
properties
IUPAC Name |
(3-ethoxy-4-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6,11-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQECMULEKNGSEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674413 | |
Record name | (3-Ethoxy-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxy-4-methoxyphenyl)boronic acid | |
CAS RN |
915201-13-7 | |
Record name | (3-Ethoxy-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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